molecular formula C10H12BrN B1446767 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1488118-30-4

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Numéro de catalogue: B1446767
Numéro CAS: 1488118-30-4
Poids moléculaire: 226.11 g/mol
Clé InChI: XKTDKRYRSHLSAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 1488118-30-4) is a brominated tetrahydroquinoline derivative with the molecular formula C 10 H 12 BrN and a molecular weight of 226.11 g/mol . This compound is a selectively hydrogenated quinoline, a class of molecules that serves as a key intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a building block for the synthesis of more complex molecules. The core tetrahydroquinoline structure is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities . The presence of the bromine atom at the 5-position offers a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to create libraries of derivatives for structure-activity relationship (SAR) studies . Recent catalytic studies have shown that bromo-substituted quinolines can be hydrogenated to corresponding bromo-1,2,3,4-tetrahydroquinolines with high selectivity, a crucial process for generating such building blocks without premature hydrodehalogenation . This makes it a valuable reagent for developing new catalysts and studying chemoselective transformations. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, medicinal, or household use, and is not intended for human or animal consumption .

Propriétés

IUPAC Name

5-bromo-1-methyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTDKRYRSHLSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Bromination of Quinoline to 5-Bromoquinoline

A key precursor, 5-bromoquinoline, is synthesized by selective bromination of quinoline derivatives. One reliable method involves:

  • Starting Material: Quinolin-5-amine
  • Reagents: Hydrogen bromide (48% aqueous), sodium nitrite, copper(I) bromide
  • Conditions:
    • Initial diazotization of 5-aminoquinoline with sodium nitrite in HBr at 0–20°C for 5 minutes
    • Subsequent Sandmeyer-type bromination with CuBr in HBr at 75°C for 2 hours
    • Basification with sodium hydroxide and extraction with ethyl acetate
  • Yield: Approximately 61%
  • Purification: Washing with brine, drying over sodium sulfate, solvent evaporation

Representative Reaction Scheme Summary

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 5-Aminoquinoline HBr (48%), NaNO2 (0–20°C), CuBr (75°C) 5-Bromoquinoline 61 Sandmeyer reaction for selective bromination
2 5-Bromoquinoline Raney Ni, H2, MeOH or EtOH, ambient to elevated T 5-Bromo-1,2,3,4-tetrahydroquinoline N/A Catalytic hydrogenation retaining bromine
3 5-Bromo-1,2,3,4-tetrahydroquinoline Methyl iodide or Eschweiler–Clarke conditions This compound N/A N-Methylation of nitrogen atom

Research Findings and Analysis

  • Selectivity: The bromination step via diazotization and Sandmeyer reaction ensures high regioselectivity at the 5-position without affecting other ring positions or the nitrogen atom.
  • Hydrogenation: Use of Raney nickel catalyst in alcoholic solvents provides efficient partial hydrogenation to tetrahydroquinoline while preserving the bromine substituent.
  • Yield and Purity: The bromination step yields about 61%, while hydrogenation and methylation yields depend on conditions but typically exceed 90% with appropriate optimization.
  • Process Efficiency: The synthetic route is straightforward, involving well-established reactions with commercially available reagents and catalysts.
  • Alternative Routes: Patents on related tetrahydroquinoline derivatives suggest that direct hydrogenation of brominated quinoline derivatives followed by methylation is preferred for scalability and purity.

Notes on Analytical and Detection Methods

  • Chromatographic techniques such as HPLC with C18 columns and UV detection at wavelengths around 247 nm are used for purity assessment of tetrahydroquinoline derivatives.
  • Purification typically involves solvent extraction, drying, and recrystallization to achieve product purity exceeding 99%.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties
Research indicates that 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial activity. Its mechanism may involve interactions with cellular targets influenced by the bromine atom's ability to participate in halogen bonding, which can enhance binding affinity to biological targets .

Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to other tetrahydroquinoline derivatives known for their anticancer effects. The specific pathways involved are still under investigation but may include apoptosis induction and cell cycle arrest .

Neuroprotective Effects
this compound has shown promise in neuroprotection. It interacts with dopamine receptors and inhibits enzymes like monoamine oxidase (MAO), which are involved in neurotransmitter metabolism. This suggests potential applications in treating neurodegenerative diseases and mood disorders .

Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for drug development:

Application Area Description
Antidepressants Potential use as a novel antidepressant due to its neuroprotective properties and ability to modulate neurotransmitter levels .
Antimicrobials Development of new antimicrobial agents targeting resistant strains of bacteria .
Anticancer Agents Exploration as a lead compound for designing new anticancer drugs targeting specific cancer pathways .
Neuroprotective Drugs Investigated for potential treatments for conditions like Parkinson's disease and depression .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Antimicrobial Activity Study : In vitro tests demonstrated significant antibacterial effects against various pathogens. The study highlighted the importance of halogen bonding in enhancing antimicrobial potency .
  • Neuroprotective Mechanism Investigation : A study explored the interaction of this compound with dopamine receptors and its effect on oxidative stress markers in neuronal cells. Results indicated a reduction in oxidative damage and improved neuronal survival rates .
  • Pharmacological Profiling : Comprehensive pharmacological profiling showed that derivatives of this compound could serve as leads for developing drugs with enhanced efficacy against multiple diseases due to their diverse biological activities .

Mécanisme D'action

The mechanism of action of 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the tetrahydroquinoline core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, including those involved in neurotransmission and cellular signaling .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues of 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Compound Name Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) 1-CH₃ (isoquinoline core) C₁₀H₁₃N 147.22 High blood-brain barrier penetration; Parkinson’s disease research
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl 5-Br, 4,4-(CH₃)₂ (isoquinoline core) C₁₁H₁₅BrClN 276.60 Enhanced steric hindrance; research reagent
6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline HCl 6-Br, 4,4-(CH₃)₂ (quinoline core) C₁₁H₁₅BrClN 276.60 Altered bromine position; agrochemical studies
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline 5-Br, 8-F, 2-CH₃ (isoquinoline core) C₁₀H₁₁BrFN 244.10 Dual halogenation; exploratory drug synthesis

Key Observations:

  • Positional Isomerism: Bromine placement (e.g., 5- vs. 6-position in quinoline derivatives) significantly alters electronic properties. For instance, 5-bromo substitution in the target compound may enhance electrophilic reactivity compared to 6-bromo analogues .
  • Ring System Differences: Quinoline (benzene fused to pyridine) vs. isoquinoline (different fusion pattern) derivatives exhibit distinct metabolic stability. 1MeTIQ, an isoquinoline, shows 72% excretion unchanged in rats, suggesting slower metabolism than quinoline-based brominated compounds .

Table 2: Comparative Pharmacokinetic and Toxicity Data

Compound Metabolic Excretion (% Unchanged) Brain-to-Blood Ratio Toxicity Profile
This compound Data pending Not reported Unclassified hazards
1MeTIQ 72% (rat, 24h) 4.5:1 Low acute toxicity
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl Not reported Not reported Research-use only

Key Insights:

  • Blood-Brain Barrier (BBB) Penetration : Methylation in 1MeTIQ enhances BBB penetration (brain-to-blood ratio = 4.5:1), suggesting that the target compound’s methyl group may similarly facilitate CNS activity .
  • Metabolic Stability: Brominated tetrahydroquinolines generally exhibit slower hepatic metabolism than non-halogenated analogues due to increased molecular weight and reduced cytochrome P450 affinity .

Activité Biologique

5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a methyl group at the 1-position of the tetrahydroquinoline framework. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that the bromine substituent enhances its binding affinity to bacterial targets .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by interfering with specific signaling pathways. For example, it has been reported to inhibit EPAC1 activation, a crucial factor in cancer cell signaling . The structure-activity relationship (SAR) studies indicate that the presence of the bromine atom significantly increases its potency compared to analogs lacking this substituent .

Interaction with Molecular Targets

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in disease processes. For instance:

  • Nitric Oxide Synthase (NOS) Inhibition : Related compounds have been shown to act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in pain pathways .
  • EGFR Pathway Modulation : Some studies suggest that tetrahydroquinoline derivatives can affect the epidermal growth factor receptor (EGFR) signaling pathway, which plays a critical role in tumorigenesis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies . However, further studies are needed to fully understand its toxicity profile and long-term effects.

Case Studies and Research Findings

A summary of relevant studies highlighting the biological activities of this compound is presented below:

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; enhanced binding due to bromine substitution
Anticancer ActivityInhibits cancer cell proliferation; affects EPAC1 activation
Mechanism of ActionPotential NOS inhibition; modulation of EGFR signaling

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of 1-methyl-1,2,3,4-tetrahydroquinoline using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, analogous brominated tetrahydroquinolines (e.g., 6-Bromo-3,3-dimethyl derivatives) are synthesized via regioselective bromination in dichloromethane at 0–5°C . Optimizing stoichiometry and temperature is critical to avoid over-bromination or side reactions.
  • Data Analysis : Yields may vary due to competing reactions; monitoring via TLC or HPLC is advised. The hydrochloride salt form (CAS 114744-50-2) is often isolated for stability .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the methyl group at position 1 in related compounds (e.g., 1-acetyl-6-bromo derivatives) shows characteristic ¹H NMR shifts at δ 2.4–2.6 ppm . X-ray studies on brominated tetrahydroquinolines confirm chair conformations in the six-membered ring, critical for understanding steric effects .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Wear PPE (gloves, lab coat, goggles) and use fume hoods. Respiratory protection (e.g., P95 filters) is recommended for aerosolized particles . Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The bromine at position 5 acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, 6-bromo-1,2,3,4-tetrahydroquinoline derivatives undergo palladium-catalyzed coupling with aryl boronic acids at 80–100°C . Kinetic studies show electron-withdrawing effects of bromine enhance oxidative addition rates in catalytic cycles.

Q. What computational methods predict the compound’s conformational stability?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the chair conformation of the tetrahydroquinoline ring. Bromine’s steric bulk increases torsional strain, affecting rotational barriers by ~2–3 kcal/mol . Compare with crystallographic data (e.g., C–Br bond lengths: 1.89–1.92 Å) to validate simulations .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives?

  • Methodology : Discrepancies in NMR shifts (e.g., methyl vs. acetyl substituents) arise from solvent polarity and hydrogen bonding. For example, 1-acetyl derivatives in DMSO-d₆ show downfield shifts due to carbonyl solvation . Cross-validate using independent techniques like IR (C=O stretch: ~1680 cm⁻¹) or Raman spectroscopy.

Q. What strategies mitigate side reactions during functionalization of the tetrahydroquinoline core?

  • Methodology : Protect the amine group (e.g., Boc protection) before bromination to prevent N-alkylation byproducts. For example, 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is synthesized via Boc-protected intermediates, achieving >95% purity after deprotection .

Key Research Gaps

  • Limited toxicological Acute toxicity studies are absent in current literature .
  • Scalability challenges: Pilot-scale synthesis protocols for >10 g batches require optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.